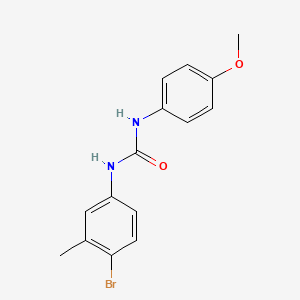
N-(4-fluorobenzyl)-N'-(4-methylbenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N'-(4-methylbenzyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMBT and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FMBT is not fully understood. However, it is believed that FMBT exerts its effects by inhibiting various enzymes and signaling pathways in cells. FMBT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FMBT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FMBT inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have demonstrated that FMBT has anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMBT is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. However, there are also limitations to the use of FMBT in lab experiments. For example, FMBT is relatively unstable and can degrade over time. It is also toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of FMBT. One area of interest is the development of FMBT-based therapies for the treatment of various diseases. Another area of interest is the study of FMBT as a potential anti-viral agent. Additionally, further studies are needed to fully understand the mechanism of action of FMBT and its potential applications in scientific research.
Conclusion:
In conclusion, FMBT is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of FMBT involves the reaction between 4-fluorobenzylamine and 4-methylbenzylisothiocyanate in the presence of a catalyst. FMBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are limitations to its use in lab experiments, FMBT has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of FMBT and its potential applications in scientific research.
Synthesemethoden
The synthesis of FMBT involves the reaction between 4-fluorobenzylamine and 4-methylbenzylisothiocyanate in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or ethanol and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure FMBT.
Wissenschaftliche Forschungsanwendungen
FMBT has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. FMBT has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as an anti-viral agent.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2S/c1-12-2-4-13(5-3-12)10-18-16(20)19-11-14-6-8-15(17)9-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALNSIMJXVRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(4-methylbenzyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)


![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)

![2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)

![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)